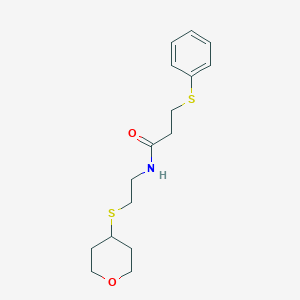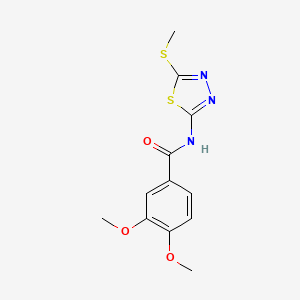
3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide moiety, a 1,3,4-thiadiazole ring, and a methylsulfanyl group . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . The 1,3,4-thiadiazole ring is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzamide compounds are typically synthesized starting from benzoic acid derivatives and amine derivatives . Similarly, 1,3,4-thiadiazole-based compounds are often synthesized from appropriate precursors through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis .科学的研究の応用
Anticancer Properties
Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These compounds have shown promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. The most promising agents demonstrated significant inhibitory effects on melanoma, leukemia, cervical cancer, and breast cancer cell lines. Molecular docking studies suggest a probable mechanism of action, and ADMET properties indicate good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Antifungal Action
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. A particular compound was identified with high antimicrobial activity, warranting further investigation for potential applications (Sych et al., 2019).
Inhibition of Carbonic Anhydrases
A series of acridine-acetazolamide conjugates were synthesized and investigated as inhibitors of human carbonic anhydrases (CA). These compounds inhibited several CA isoforms in low micromolar and nanomolar ranges, suggesting potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2016).
Gelation Behavior and Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives have been synthesized and studied for their gelation behavior. The role of methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, were investigated. This study highlighted the potential of these compounds in the design of new materials with specific properties, such as gels for biomedical applications (Yadav & Ballabh, 2020).
将来の方向性
Future research could involve synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by benzamides and 1,3,4-thiadiazoles, this compound could have potential applications in various fields, including medicine and biology .
特性
IUPAC Name |
3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGGMPCTNUCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


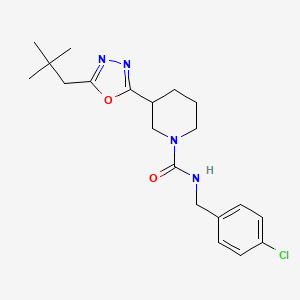
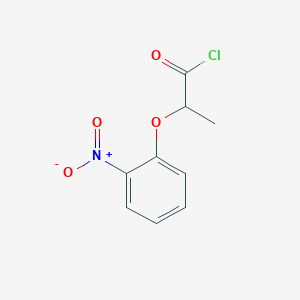
![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)
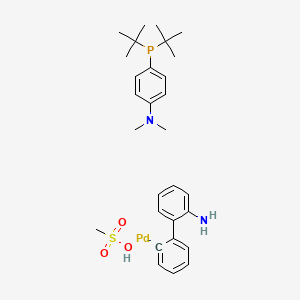



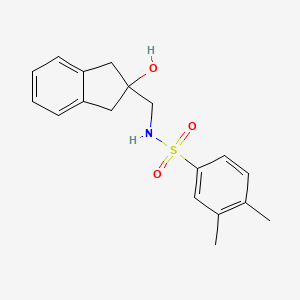
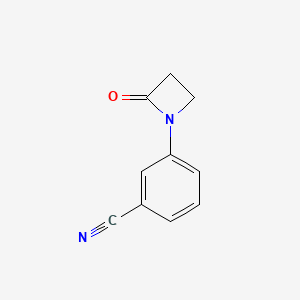
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
